1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid is a synthetic compound characterized by its unique structure, which includes a cyclopropane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the cyclopropane ring: The cyclopropane ring is formed through a cyclopropanation reaction, which involves the addition of a carbene to an alkene. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Coupling reaction: The protected amine is then coupled with the cyclopropane carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The cyclopropane ring provides rigidity to the molecule, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid 1-tert-butyl ester
Uniqueness: 1-(2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)ethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its chemical reactivity. This makes it particularly useful in applications requiring stable and reactive intermediates.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c23-19(24)21(9-10-21)11-12-22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |
InChI Key |
XZELNMNHFYIWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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